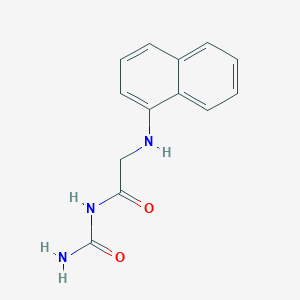
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of acetamide and naphthalene, characterized by the presence of a carbamoyl group and a naphthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(naphthalen-1-ylamino)acetamide typically involves the reaction of naphthylamine with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthylamine and carbamoyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The naphthylamine is dissolved in the solvent, and the carbamoyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(naphthalen-1-ylamino)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene core and carbamoyl group but differ in the substituents on the phenyl ring.
Naphthyl-2-cyanoacetamide: Another naphthalene derivative with a cyano group instead of a carbamoyl group.
Uniqueness
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(18)16-12(17)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H3,14,16,17,18) |
InChI Key |
OMMQFRPXHBFZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















